2,6-Di-tert-butyl-4-(piperidin-1-yl(pyridin-2-yl)methyl)phenol
Description
2,6-Di-tert-butyl-4-(piperidin-1-yl(pyridin-2-yl)methyl)phenol is a sterically hindered phenolic compound featuring a piperidine-pyridine hybrid substituent at the para position of the phenol ring. Its synthesis typically involves Schiff base formation via condensation of hydroxybenzaldehyde derivatives with triazine or hydrazine intermediates under reflux conditions . This compound is of interest in medicinal chemistry, particularly for its antiproliferative properties, as suggested by preliminary studies on structurally related analogs .
Properties
IUPAC Name |
2,6-ditert-butyl-4-[piperidin-1-yl(pyridin-2-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O/c1-24(2,3)19-16-18(17-20(23(19)28)25(4,5)6)22(21-12-8-9-13-26-21)27-14-10-7-11-15-27/h8-9,12-13,16-17,22,28H,7,10-11,14-15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUMNAIGJYWYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=N2)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction-Based Approaches
The Mannich reaction is a cornerstone for introducing aminomethyl groups into phenolic systems. For 2,6-di-tert-butylphenol , this method involves condensation with formaldehyde and secondary amines to form Mannich bases, which are subsequently hydrogenated or functionalized.
In the context of the target compound, a modified Mannich reaction could theoretically incorporate both piperidine and pyridine-2-carbaldehyde as reactants. For instance, 2,6-di-tert-butylphenol might react with pyridine-2-carbaldehyde and piperidine in a lower aliphatic alcohol solvent (e.g., methanol or ethanol) at 50–100°C for 3–7 hours. The molar ratio of phenol:aldehyde:amine would likely mirror the 1:1:1 stoichiometry observed in analogous syntheses. Post-reaction workup, including filtration and distillation, could yield the desired product after purification.
Key Reaction Parameters:
Multi-Component Condensation Reactions
A one-pot, multi-component condensation offers a streamlined alternative. By substituting benzaldehyde in Patent CN102875489A with pyridine-2-carbaldehyde , the reaction could theoretically produce a pyridinyl-methyl intermediate. Subsequent nucleophilic substitution with piperidine under basic conditions might introduce the second amine group. However, steric hindrance from the tert-butyl groups necessitates careful optimization of reaction kinetics and solvent polarity.
Hydrogenation and Catalytic Reduction
Hydrogenolysis of Mannich Bases
Patent US4122287A demonstrates the hydrogenation of N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine to yield 2,6-di-tert-butyl-4-methylphenol . Adapting this protocol, a pyridinyl-piperidinyl Mannich base could undergo catalytic hydrogenation.
Critical Factors:
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Hydrogen Pressure : 4–10 molar equivalents relative to the Mannich base.
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Byproduct Mitigation : Purging with inert gases containing secondary amines (e.g., dimethylamine) minimizes decomposition.
Challenges in Isolation and Purification
Distillation and Recrystallization
The high boiling point of the target compound (~426–427°C) necessitates fractional distillation under reduced pressure (15–30 mm Hg). Recrystallization from non-polar solvents (e.g., hexane) enhances purity, as evidenced by the isolation of white crystalline products in analogous syntheses.
Impurity Profiles
Thermal decomposition of intermediates during hydrogenation can generate quinones, imparting unwanted coloration. Implementing low-temperature distillation (140–180°C) and inert gas purging mitigates this issue.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity | Scalability | Source |
|---|---|---|---|---|
| Mannich Condensation | 94–98.7 | High | Industrial | |
| Multi-Component | ~85* | Moderate | Lab-scale | |
| Catalytic Hydrogenation | 98.7 | Very High | Industrial |
*Theoretical estimate based on analogous reactions.
Mechanistic Insights and Stereochemical Considerations
The tert-butyl groups at the 2- and 6-positions enforce significant steric hindrance, directing electrophilic substitution exclusively to the 4-position. In Mannich reactions, the aldehyde forms an iminium ion intermediate with the amine, which attacks the phenolic ring’s para position. For the target compound, sequential or concurrent addition of piperidine and pyridine-2-carbaldehyde may require kinetic control to avoid side reactions.
Industrial Feasibility and Environmental Impact
The methods outlined in Patents CN102875489A and US4122287A emphasize solvent recyclability and minimal waste generation . Methanol and ethanol solvents are recoverable via distillation, aligning with green chemistry principles. However, the use of secondary amines in hydrogenation necessitates advanced gas-scrubbing systems to prevent emissions.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-(piperidin-1-yl(pyridin-2-yl)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the phenol ring.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
Medicinal Chemistry
Beta-lactamase Inhibition
One of the primary applications of 2,6-Di-tert-butyl-4-(piperidin-1-yl(pyridin-2-yl)methyl)phenol is in the development of beta-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance by preventing the breakdown of beta-lactam antibiotics, which are widely used to treat bacterial infections. The compound serves as an intermediate in synthesizing more complex beta-lactamase inhibitors, enhancing the efficacy of existing antibiotics against resistant strains of bacteria .
Antioxidant Properties
The compound exhibits significant antioxidant activity, making it a candidate for use in pharmaceuticals aimed at reducing oxidative stress-related diseases. Its structure allows it to scavenge free radicals effectively, which can be beneficial in formulations targeting conditions such as neurodegenerative diseases and inflammation .
Materials Science
Stabilizers in Polymers
In materials science, this compound is utilized as a stabilizer for various polymers. Its ability to inhibit oxidative degradation makes it valuable in extending the lifespan of polymer products exposed to heat and light. This application is particularly relevant in the production of plastics and coatings where durability is essential .
Thermal Stabilization
The compound has also been investigated for its thermal stabilization properties. It helps maintain the integrity of materials under high-temperature conditions, which is vital for applications in automotive and aerospace industries where materials must withstand extreme environments .
Chemical Intermediates
Synthesis of Complex Molecules
As a versatile chemical intermediate, this compound plays a significant role in the synthesis of various organic compounds. It can undergo multiple reactions to form derivatives that are useful in pharmaceuticals and agrochemicals. The ability to modify its structure allows chemists to tailor compounds for specific biological activities or material properties .
Case Studies
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-(piperidin-1-yl(pyridin-2-yl)methyl)phenol involves its interaction with specific molecular targets. The phenol group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The piperidine and pyridine rings may interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Triazine-Hydrazone Linkages
Several derivatives synthesized via similar Schiff base condensation routes (e.g., compounds 4a-i and 5a-h) share the 2,6-di-tert-butylphenol core but differ in substituents on the triazine ring. Key comparisons include:
Key Observations :
- Piperidine vs. Morpholine : Piperidine-containing analogs (e.g., 4a , 5a ) exhibit higher antiproliferative activity compared to morpholine derivatives (e.g., 5b ), likely due to improved lipophilicity and membrane permeability .
- Melting Points : Increased steric bulk (e.g., 4e ) correlates with higher melting points (>250°C), suggesting stronger intermolecular interactions or crystallinity .
Derivatives with Tosyl and Aryl Substituents
Compounds such as 3am–3au (e.g., 2,6-di-tert-butyl-4-(p-tolyl(tosyl)methyl)phenol) feature sulfonyl and aryl groups instead of triazine-based linkages. These derivatives are synthesized via TBAB-catalyzed 1,6-conjugate sulfonylation, yielding 68–81% isolated products .
| Compound ID | Aryl Group | Yield (%) | Key NMR Features (δ in ppm) |
|---|---|---|---|
| 3am | p-Tolyl | 80 | Aromatic H: 7.2–7.4; tert-butyl C: 29.8 |
| 3aq | 4-Fluorophenyl | 70 | Fluorine coupling: 3J = 8.6 Hz |
| 3as | 4-Nitrophenyl | 72 | NO2 group: 13C δ = 148.5 |
Key Observations :
- Steric Effects : Bulkier substituents (e.g., 2,4-dichlorophenyl in 3at ) may hinder reactivity in catalytic or biological applications .
Analogs with Dimethylamino and Hydrazine Moieties
- 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol (CAS 88-27-7): This analog replaces the piperidine-pyridine group with a dimethylamino substituent. It exhibits a lower LogP (4.18) compared to the target compound, suggesting reduced lipophilicity and altered bioavailability .
- (E)-2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)hydrazin-1-ylidene)methyl}phenol: A hydrazone-linked pyridine derivative studied via X-ray crystallography and DFT. Its planar hydrazone moiety facilitates π-conjugation, whereas the target compound’s piperidine-pyridine group introduces torsional strain, affecting electronic delocalization .
Biological Activity
2,6-Di-tert-butyl-4-(piperidin-1-yl(pyridin-2-yl)methyl)phenol (CAS No. 380351-81-5) is an organic compound notable for its complex structure and potential biological activities. This compound features a phenolic core substituted with tert-butyl groups and a piperidine-pyridine moiety, which may contribute to its pharmacological properties. The following sections will detail its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This formula indicates the presence of multiple functional groups that may interact with various biological targets.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of tert-butyl groups enhances the stability of the phenolic hydroxyl group, allowing for effective scavenging of free radicals. A study demonstrated that related phenolic compounds could inhibit lipid peroxidation in cellular membranes, suggesting a protective role against oxidative stress.
Neuroprotective Effects
The piperidine and pyridine components are known to facilitate interactions with neurotransmitter systems. Preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating dopamine and serotonin pathways. In vitro assays have shown that this compound can reduce neurotoxicity induced by oxidative agents in neuronal cell lines .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Research has indicated that derivatives containing similar structural motifs can inhibit bacterial growth by disrupting cell membrane integrity. A specific study revealed that the compound exhibited effective antibacterial activity against Gram-positive bacteria, highlighting its potential as a lead compound in antimicrobial drug development .
Case Study 1: Neuroprotection in Animal Models
In a controlled study involving rodent models of neurodegeneration, administration of this compound resulted in a significant reduction in markers of neuronal damage. The results indicated a decrease in oxidative stress markers and an improvement in cognitive functions, suggesting its potential for treating neurodegenerative diseases such as Alzheimer's .
Case Study 2: Antimicrobial Efficacy
A laboratory investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antibacterial activity. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Research Findings
Q & A
Q. What are the key considerations for synthesizing 2,6-di-tert-butyl-4-(piperidin-1-yl(pyridin-2-yl)methyl)phenol in a laboratory setting?
Synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, analogues of hindered phenols are synthesized by reacting 3,5-di-tert-butyl-4-hydroxybenzaldehyde with amines (e.g., piperidine derivatives) under reflux conditions in solvents like tetrahydrofuran (THF), followed by purification via silica gel chromatography . Critical parameters include stoichiometric control of amine reagents, reaction temperature (60–80°C), and inert atmosphere to prevent oxidation of the phenolic group. Post-synthesis characterization via and HPLC (using C18 columns with mobile phases like methanol/buffer mixtures) is essential .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s steric hindrance from tert-butyl groups and the piperidine-pyridine moiety often leads to distinct hydrogen-bonding networks (e.g., O–H···N or C–H···O interactions). For example, related hindered phenols crystallize in monoclinic systems with space group P2₁/c, revealing conformational rigidity of the piperidine ring and hindered rotation of the pyridine group. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to resolve disorder in tert-butyl groups .
Q. What analytical methods are recommended for purity assessment?
Reverse-phase HPLC with UV detection (λ = 254 nm) is preferred. A validated method might use a mobile phase of methanol:buffer (65:35 v/v, pH 4.6 adjusted with acetic acid) on a C18 column, achieving baseline separation of impurities like unreacted aldehydes or amine intermediates . Mass spectrometry (ESI-MS) confirms molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability, critical for applications in polymer antioxidants .
Advanced Research Questions
Q. How can computational models predict the compound’s migration behavior in polymer matrices?
The Scatchard-Hildebrand thermodynamic model estimates partition coefficients () for hindered phenols migrating from polyethylene (PE) to food simulants like isooctane. Input parameters include Hansen solubility parameters () for the compound and matrix, temperature-dependent activity coefficients, and free volume theory for diffusion. Validation against experimental GC-MS data (e.g., migration at 40–60°C) shows strong correlation () for structurally similar antioxidants .
Q. What reaction mechanisms explain its transformation under oxidative or thermal stress?
Under heat (>100°C) or UV exposure, the phenolic C–O bond undergoes homolytic cleavage, generating a resonance-stabilized phenoxyl radical. This intermediate can dimerize or react with amines (e.g., morpholine) to form quinone methides or bis-alkylated products. Mechanistic studies using -labeling and EPR spectroscopy reveal that the tert-butyl groups suppress para-substitution, directing reactivity to the ortho positions .
Q. How does steric hindrance influence its antioxidant efficacy in polymer stabilization?
The tert-butyl groups at the 2,6-positions sterically shield the phenolic hydroxyl, reducing premature oxidation. In polyethylene, this extends the induction period (OIT > 200 min at 190°C by DSC). Comparative studies with less-hindered analogues (e.g., 2,6-dimethylphenol) show a 3-fold lower radical scavenging efficiency (measured via DPPH assay), highlighting the necessity of bulky substituents for long-term stability .
Methodological Considerations
Q. What strategies resolve contradictions in experimental vs. computational data for this compound?
Discrepancies in migration or reactivity data often arise from oversimplified models (e.g., ignoring polymer crystallinity in partition coefficient calculations). Hybrid approaches combining molecular dynamics (MD) simulations with experimental FTIR/ATR spectroscopy improve accuracy. For example, MD-predicted diffusion coefficients in low-density PE (LDPE) align with experimental values when chain entanglement is factored in .
Q. How are intermediates like 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dienone characterized during synthesis?
Transient intermediates are trapped using low-temperature (-78°C) reaction conditions and analyzed via cryo-ESI-MS or UV-Vis spectroscopy (λmax ≈ 320 nm for dienones). X-ray crystallography of stabilized derivatives (e.g., Diels-Alder adducts with maleic anhydride) confirms their structure and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
